1-(2,3-Difluorophenyl)octan-1-ol
Description
1-(2,3-Difluorophenyl)octan-1-ol is a fluorinated aromatic alcohol characterized by an octanol chain substituted at the 1-position with a 2,3-difluorophenyl group. The octanol chain may confer distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which could influence bioavailability and membrane permeability.
Properties
Molecular Formula |
C14H20F2O |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)octan-1-ol |
InChI |
InChI=1S/C14H20F2O/c1-2-3-4-5-6-10-13(17)11-8-7-9-12(15)14(11)16/h7-9,13,17H,2-6,10H2,1H3 |
InChI Key |
BTDCCHORFWRQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Core Structure: The target compound is a simple aliphatic alcohol, whereas analogs like Goxalapladib and the pyrrolo-pyridazine derivative feature complex heterocyclic cores (naphthyridine and pyrrolo-pyridazine, respectively). These cores are critical for target engagement in therapeutic contexts .
Fluorination Pattern: All three compounds share the 2,3-difluorophenyl group, which is known to enhance metabolic stability by resisting oxidative degradation. However, in Goxalapladib, this group is part of an ethyl side chain, whereas in the target compound, it is directly attached to the octanol chain .
Physicochemical Properties: The octanol chain in the target compound likely increases lipophilicity (logP ~4.5–5.5 estimated) compared to Goxalapladib (logP ~6.0–7.0), which contains additional polar amide and piperidinyl groups. This difference may limit the target compound’s aqueous solubility but enhance its membrane permeability.
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